IRAK inhibitor 1
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Overview
Description
IRAK inhibitor 1 is a potent inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), with an IC50 of 216 nM . It is less active against JNK-1 and JNK2 . IRAK1 and IRAK4 are serine-threonine kinases that play critical roles in initiating innate immune responses against foreign pathogens and other types of dangers through their role in Toll-like receptor (TLR) and interleukin 1 receptor (IL-1R) mediated signaling pathways .
Physical And Chemical Properties Analysis
IRAK inhibitor 1 has a molecular weight of 293.37 . It is a solid substance that is soluble in DMSO at 16.67 mg/mL (ultrasonic) . The storage conditions for IRAK inhibitor 1 are as follows: Powder -20°C for 3 years, 4°C for 2 years; In solvent -80°C for 6 months, -20°C for 1 month .
Scientific Research Applications
Innate Immunity and Inflammation
IRAK inhibitors, particularly IRAK1, play a crucial role in modulating innate immunity and inflammation. They are involved in interleukin-1 and Toll-like receptor-mediated signaling pathways, which are essential for the body’s first line of defense against pathogens .
Cancer Therapeutics
Research has shown that IRAK1 contributes to drug resistance in myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Inhibiting IRAK1, along with IRAK4, can significantly reduce leukemic stem and progenitor cell function, offering a novel therapeutic strategy for these malignancies .
Tumor Initiating Cells (TICs)
IRAK1 has been found to regulate the phenotypes of liver TICs, including tumorigenicity, self-renewal, and drug resistance. The use of an IRAK1/4 inhibitor can modulate these characteristics, suggesting a potential application in targeting cancer stemness .
Pathophysiology of Diseases
IRAKs, including IRAK1, are implicated in the pathophysiology of various diseases beyond cancer, such as metabolic and inflammatory disorders. The inhibition of IRAK1 has shown potential therapeutic benefits, indicating its broad applicability in disease treatment .
Drug Development and Discovery
The pharmacological aspects of IRAK1 are being explored for drug development. Selective interference with IRAK function and expression could lead to new drugs that target specific pathways involved in disease progression .
Non-Canonical Signaling Mechanisms
IRAK1 is also involved in non-canonical signaling mechanisms that contribute to drug resistance. Understanding these pathways can lead to the development of more effective therapeutic strategies that circumvent traditional resistance mechanisms .
Mechanism of Action
IRAK1 and IRAK4 lie downstream of multiple receptors that stimulate the canonical NF-κB signaling pathway upstream of TRAF6 via the myddosome complex . IRAK1 mitigates the efficacy of IRAK4-inhibitors in MDS/AML . Canonical IRAK signaling depends on recruitment of MyD88 and IRAK4 to activated receptors, which results in the subsequent recruitment and activation of IRAK1 .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-imidazo[1,2-a]pyridin-3-yl-N-piperidin-4-ylpyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-2-11-22-15(12-19-17(22)6-1)14-4-3-5-16(21-14)20-13-7-9-18-10-8-13/h1-6,11-13,18H,7-10H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYUPQNBDBTPQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC=CC(=N2)C3=CN=C4N3C=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659159 |
Source
|
Record name | 6-(Imidazo[1,2-a]pyridin-3-yl)-N-(piperidin-4-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
IRAK inhibitor 1 | |
CAS RN |
1042224-63-4 |
Source
|
Record name | 6-(Imidazo[1,2-a]pyridin-3-yl)-N-(piperidin-4-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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